![molecular formula C11H18ClNO2 B2684741 Methyl 2-azaadamantane-5-carboxylate hydrochloride CAS No. 1427358-90-4](/img/structure/B2684741.png)
Methyl 2-azaadamantane-5-carboxylate hydrochloride
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Overview
Description
“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound . It is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane . These compounds contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .
Synthesis Analysis
The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . These compounds have been known since the 50s of the last century . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties .Chemical Reactions Analysis
The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Physical And Chemical Properties Analysis
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties , thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Scientific Research Applications
Alkylating Agent in Organic Synthesis
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, a compound related to Methyl 2-azaadamantane-5-carboxylate hydrochloride, has been demonstrated to act as an efficient alkylating agent for various aromatic heterocycles. This reactivity opens up pathways for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Alves et al., 2000).
Catalytic Oxidation of Alcohols
In the field of green chemistry, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) showcases a simple, organocatalytic, and aerobic alcohol oxidation system that operates under mild conditions. This catalytic process highlights the compound's utility in synthesizing environmentally friendly oxidation reactions, which are crucial for developing sustainable chemical processes (Shibuya et al., 2011).
Prodrug Design and Development
Investigations into prodrug strategies have illustrated the potential of using ester derivatives for enhancing drug properties. For instance, derivatization of antiviral agents to improve their pharmacokinetic profiles and target delivery has been a notable application. This approach underscores the role of esterification, a reaction in which Methyl 2-azaadamantane-5-carboxylate hydrochloride can participate, in the design of more effective therapeutic agents (Parang et al., 2000).
Asymmetric Synthesis and Stereoregularity
The development of enantiopure 2-substituted 2H-azirine 3-carboxylates through dehydrochlorination of methyl 2-chloroaziridine 2-carboxylates represents a significant advance in asymmetric synthesis. This process, which could involve compounds similar to Methyl 2-azaadamantane-5-carboxylate hydrochloride, enables the production of stereoregular poly(azanorbornene)s, highlighting the importance of precise molecular architecture in material science and drug design (Davis & Deng, 2007).
Safety and Hazards
Future Directions
The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . Compounds with pronounced biological activity have been already discovered among azaadamantane derivatives . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .
properties
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azaadamantane-5-carboxylate hydrochloride |
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